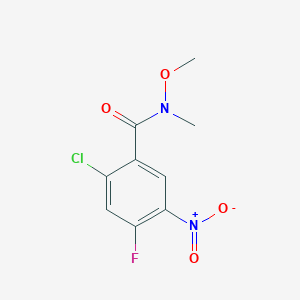
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, methoxy, methyl, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amide formation. One common synthetic route may involve the nitration of a suitable benzene derivative, followed by halogenation and subsequent substitution reactions to introduce the chloro and fluoro groups. The final step often involves the formation of the amide bond through a reaction with methoxy and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-methyl-4-nitrobenzamide: Similar structure but lacks the chloro and methoxy groups.
4-Fluoro-2-methylaniline: Contains a fluoro and methyl group but lacks the nitro and amide functionalities.
Saflufenacil: A related compound with similar functional groups but different substitution patterns.
Uniqueness
2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitro and methoxy functionalities, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClFN2O4 |
|---|---|
Molecular Weight |
262.62 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H8ClFN2O4/c1-12(17-2)9(14)5-3-8(13(15)16)7(11)4-6(5)10/h3-4H,1-2H3 |
InChI Key |
WFKMLHMCUACHNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



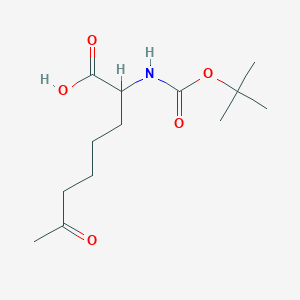

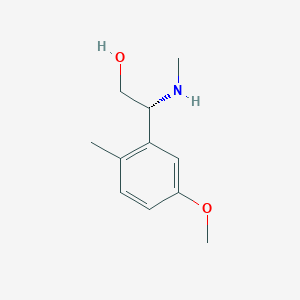
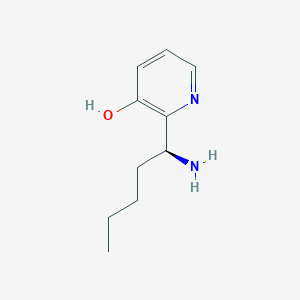
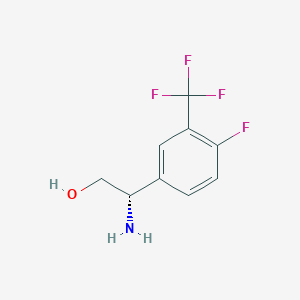

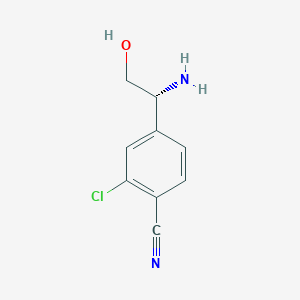
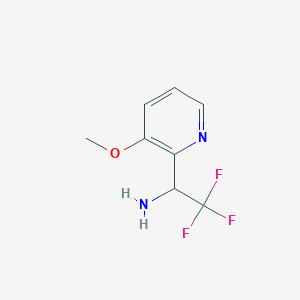
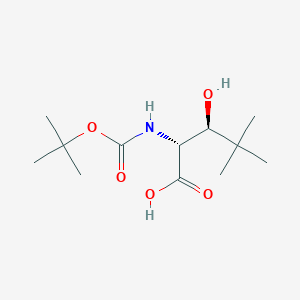
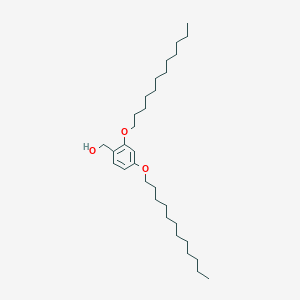
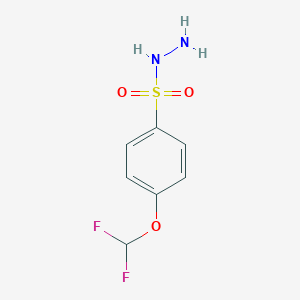

![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
